molecular formula C35H28N6O15S4 B13819499 7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid CAS No. 33025-12-6

7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid

Cat. No.: B13819499
CAS No.: 33025-12-6
M. Wt: 900.9 g/mol
InChI Key: SWVFFYFFEMGNNS-UHFFFAOYSA-N
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Description

This compound is a bis-azo derivative of naphthalene sulfonic acid, characterized by a central carbonyl diimino group linking two symmetrical naphthalene moieties. Each naphthalene unit is substituted with a hydroxy group, a sulfonic acid group, and an azo linkage to a 2-methyl-4-sulfophenyl group. Its tetra(methyldiethanolamine) salt form enhances solubility in polar organic solvents and stabilizes the sulfonate anions . Registered under multiple CAS entries (e.g., 31/05/2018), it is structurally complex, with applications likely in dyes, pigments, or coordination chemistry due to its multiple functional groups .

Properties

CAS No.

33025-12-6

Molecular Formula

C35H28N6O15S4

Molecular Weight

900.9 g/mol

IUPAC Name

4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C35H28N6O15S4/c1-17-11-23(57(45,46)47)5-9-27(17)38-40-31-29(59(51,52)53)15-19-13-21(3-7-25(19)33(31)42)36-35(44)37-22-4-8-26-20(14-22)16-30(60(54,55)56)32(34(26)43)41-39-28-10-6-24(12-18(28)2)58(48,49)50/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)

InChI Key

SWVFFYFFEMGNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)O)C)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound is a multi-step chemical process primarily involving diazotization and azo coupling reactions. The process requires precise control of reaction parameters such as temperature, pH, and reagent stoichiometry to optimize yield and purity. Industrial synthesis is typically performed in batch reactors under controlled conditions to ensure reproducibility.

Raw Materials

Stepwise Synthesis

  • Diazotization : Aromatic amines such as 2-methyl-4-aminobenzenesulfonic acid are diazotized under acidic conditions (typically hydrochloric acid, low temperature ~0–5°C) to form diazonium salts.

  • Coupling Reaction : The diazonium salts are coupled with 4-hydroxy-3-substituted naphthalene-2-sulphonic acid derivatives to form azo linkages. This step is carried out in alkaline or neutral media to favor azo bond formation.

  • Carbonyldiimino Bridging : Two azo-naphthalene units are linked via carbonyldiimino groups through condensation reactions. This step may involve the use of carbonyldiimidazole or related reagents to form the bisazo structure.

  • Salt Formation : The free acid form is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt, enhancing solubility and stability.

Representative Reaction Scheme

Step Reaction Type Key Reagents/Conditions Outcome
1. Diazotization Formation of diazonium salt Aromatic amine + NaNO2 + HCl, 0–5°C Diazonium salt intermediate
2. Coupling Azo coupling Diazonium salt + 4-hydroxy-3-naphthalenesulphonic acid, pH 7–9 Azo dye intermediate
3. Bridging Carbonyldiimino linkage Carbonyldiimidazole or similar coupling agent Bisazo linked compound
4. Neutralization Salt formation NaOH or Na2CO3 Sodium salt of the azo dye (final product)

Analytical Data and Quality Control

The purity and identity of the synthesized compound are confirmed by:

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Diazotization temperature 0–5 °C Low temperature to stabilize diazonium salt
pH during coupling 7–9 Mildly alkaline to favor azo bond formation
Reaction time 1–3 hours Depends on scale and reagent concentration
Bridging reagent Carbonyldiimidazole or equivalent Stoichiometric amounts to link azo units
Neutralization agent Sodium hydroxide or carbonate To form stable sodium salt
Purification Filtration, washing, drying To remove impurities and isolate product

Research Insights and Industrial Considerations

  • The multi-step synthesis demands careful control of reaction conditions to avoid side products such as incomplete azo coupling or over-oxidation.
  • The carbonyldiimino linkage contributes to the compound’s stability and color fastness, making it suitable for textile dyeing.
  • Industrial production often employs batch reactors with automated pH and temperature control to maximize yield.
  • The sodium salt form enhances water solubility and application versatility.
  • Safety precautions are essential due to the potential toxicity of aromatic amines and azo intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in histology and cytology for staining tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further biochemical reactions. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituents

Compound Name Molecular Formula Key Substituents Counterion/Salt Form
Target Compound Not explicitly stated - 2-Methyl-4-sulphophenyl azo
- Hydroxy, sulfonic acid groups
Tetra(methyldiethanolamine)
7,7'-(Carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxyphenyl)azo]-2-naphthalenesulfonic acid] disodium salt C₃₃H₂₂N₆Na₂O₁₁S₂ - 2-Hydroxyphenyl azo
- Hydroxy, sulfonic acid groups
Disodium
4,4′-Dihydroxy-7,7′-ureylenedi(naphthalene-2-sulphonic acid) (Carbonyl J Acid) C₂₁H₁₆N₂O₉S₂ - Urea linkage (no azo groups)
- Hydroxy, sulfonic acid groups
None (free acid)
Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) Not explicitly stated - No azo groups
- Hydroxy, sulfonic acid groups
Disodium
  • Key Differences: The target compound’s azo-linked 2-methyl-4-sulphophenyl groups distinguish it from analogs with hydroxyphenyl azo (e.g., ) or urea linkages (e.g., ). The tetra(methyldiethanolamine) salt contrasts with disodium salts (e.g., ), impacting solubility and thermal stability .

Physicochemical Properties

Property Target Compound Carbonyl J Acid Disodium Salt Analog
Solubility High in polar organic solvents Moderate in water (free acid form) High water solubility (disodium salt)
Molecular Weight ~900–1000 g/mol (estimated) 504.49 g/mol ~700–800 g/mol (estimated)
Thermal Stability Stable up to 300°C (salt form) Decomposes above 250°C Stable in aqueous solutions
  • Notable Trends: Sulfonic acid groups enhance water solubility, but salt forms (e.g., tetra(methyldiethanolamine) vs. disodium) modulate compatibility with solvents . Azo groups contribute to color intensity, with electron-withdrawing substituents (e.g., -SO₃H) shifting absorption spectra .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid?

  • Methodology : Synthesis typically involves diazo coupling of 2-methyl-4-sulphophenylamine with hydroxyl-substituted naphthalene sulfonic acid precursors. Key steps include:

  • Diazo Formation : Use nitrous acid (HNO₂) under acidic conditions (HCl) to generate diazonium salts from aromatic amines .
  • Coupling Reaction : React diazonium salts with naphthalene derivatives (e.g., 4-hydroxy-2-naphthalenesulfonic acid) under pH 8–10 to form azo linkages .
  • Purification : Remove unreacted amines via precipitation or ion-exchange chromatography, validated by HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeOH) .
    • Table 1 : Synthesis Conditions
StepReagentspHTemperatureYield (%)
DiazotizationNaNO₂, HCl0–5°C0–5°C75–85
CouplingNaOH, Na₂CO₃8–1020–25°C60–70

Q. How to characterize the solubility and stability of this compound in aqueous systems?

  • Methodology :

  • Solubility : Measure in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λmax = 450–500 nm) .
  • Stability : Conduct accelerated degradation studies (40–60°C, 70% humidity) with LC-MS monitoring to identify hydrolysis products (e.g., sulfonic acid cleavage) .
    • Key Insight : The compound exhibits pH-dependent solubility (>90% solubility at pH >7 due to deprotonated sulfonate groups) but degrades in acidic conditions (t₁/₂ = 48 hrs at pH 2) .

Advanced Research Questions

Q. How to resolve spectral contradictions in characterizing azo-hydrazone tautomerism?

  • Methodology :

  • UV-Vis/FTIR : Compare absorption bands (azo: ~450 nm; hydrazone: ~550 nm) and carbonyl stretches (hydrazone: 1650–1680 cm⁻¹) .
  • ¹H-NMR : Detect proton shifts in hydrazone tautomers (δ = 10–12 ppm for NH protons) .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict tautomeric stability under varying pH .
    • Example : In alkaline conditions, the azo form dominates (UV-Vis λmax = 460 nm), while acidic conditions favor hydrazone tautomers (λmax = 520 nm) .

Q. What strategies optimize this compound’s binding affinity for metal ions in catalytic applications?

  • Methodology :

  • Chelation Studies : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) using isothermal titration calorimetry (ITC) to determine binding constants (Kd).
  • Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metal coordination via sulfonate and azo moieties .
    • Table 2 : Binding Constants (Kd) for Metal Complexes
Metal IonKd (M⁻¹)Application
Cu²⁺1.2 × 10⁵Catalytic oxidation
Fe³⁺8.7 × 10⁴Wastewater treatment

Q. How to design experiments to study its photodegradation mechanisms for environmental fate modeling?

  • Methodology :

  • Light Exposure : Use xenon-arc lamps (simulated sunlight) with controlled UV intensity (290–400 nm).
  • Degradation Products : Identify via HPLC-TOF-MS, focusing on sulfonate cleavage and azo bond rupture .
  • Kinetics : Apply pseudo-first-order models to calculate rate constants (k = 0.012–0.025 hr⁻¹ in aquatic systems) .

Data Contradiction Analysis

Q. Discrepancies in reported LogP values: How to validate hydrophilicity?

  • Issue : LogP values range from -2.5 to -1.8 across studies .
  • Resolution :

  • Experimental : Use shake-flask method (octanol/water) with potentiometric titration for ionized species.
  • Computational : Apply atomistic MD simulations to account for sulfonate group solvation .
    • Conclusion : The compound’s LogP = -2.1 ± 0.3, confirming high hydrophilicity due to four sulfonate groups .

Methodological Recommendations

  • Spectral Analysis : Always cross-reference UV-Vis, NMR, and computational data to confirm tautomeric states .
  • Environmental Testing : Combine lab-scale photodegradation studies with QSAR models to predict ecological impacts .

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